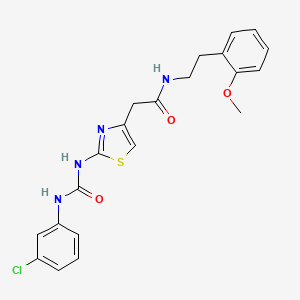

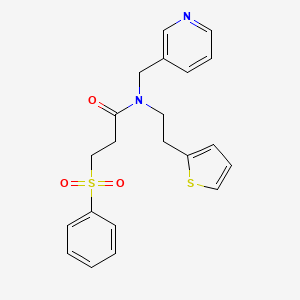

![molecular formula C18H19NO4 B2753107 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide CAS No. 1448132-56-6](/img/structure/B2753107.png)

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound seems to contain a benzo[d][1,3]dioxole subunit . This structural motif is an integral part of many natural products, such as sesamol and piperine, and occupies a unique place in natural and synthetic organic chemistry .

Synthesis Analysis

There are reports of synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit . A direct and concise method has been reported to furnish novel benzo[d][1,3]dioxole incorporated diselenide using stable and readily available starting material .Chemical Reactions Analysis

The synthesized compounds have been transformed into various synthetically important unsymmetrical monoselenides .Physical And Chemical Properties Analysis

The synthesized compounds have been subjected to various characterizations like Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR . The HOMO–LUMO energy gap established the charge transition contained by the compound .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

- Synthesis of Polyoxgenated Cyclohexenes : Research has identified new polyoxygenated cyclohexenes isolated from Uvaria calamistrata, showcasing the potential for natural product synthesis and the discovery of novel compounds with unique structures (Zhou, Chen, & Yu, 1999).

- Development of Cyclic Dipeptidyl Ureas : Through Ugi reactions, researchers synthesized 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, introducing a new class of cyclic dipeptidyl ureas. This work highlights the compound's versatility in synthesizing novel heterocyclic structures (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

- Catalyst-Free Synthesis : A novel approach was developed for the catalyst-free synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives via 1,3-dipolar cycloaddition and rearrangement, showcasing an efficient method to synthesize complex heterocycles without the need for a catalyst (Liu, Xu, Sun, Lu, & Guo, 2014).

Potential Applications

- Anti-Tubercular Scaffold Development : A study focused on the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide derivatives, underlining their promising anti-tubercular activity. This research emphasizes the compound's potential in developing new treatments for tuberculosis (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).

- Neuroleptic Activity : The synthesis and evaluation of benzamides of N,N-disubstituted ethylenediamines, including N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, demonstrated significant neuroleptic activity, suggesting the compound's utility in the development of new psychiatric medications (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Wirkmechanismus

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Similar compounds have been shown to affect various cellular pathways, leading to downstream effects . More research is needed to determine the specific pathways affected by this compound.

Result of Action

Similar compounds have been shown to have antitumor activities against certain cell lines . More research is needed to understand the specific effects of this compound.

Eigenschaften

IUPAC Name |

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c20-18(14-6-2-1-3-7-14)19-10-4-5-11-21-15-8-9-16-17(12-15)23-13-22-16/h1-2,8-9,12,14H,3,6-7,10-11,13H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEINBFPJVFOLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-methylimidazo[1,2-a]pyridin-3-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2753029.png)

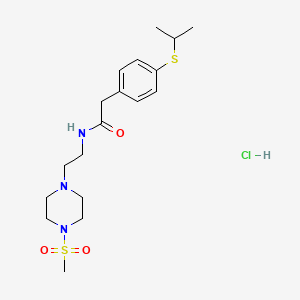

![3-[3-(1,1-Dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)-2,2-dimethylpropyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2753030.png)

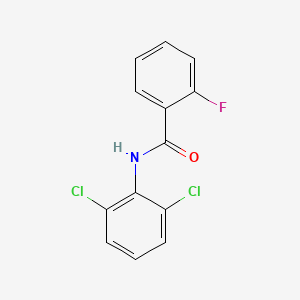

![N-(sec-butyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2753035.png)

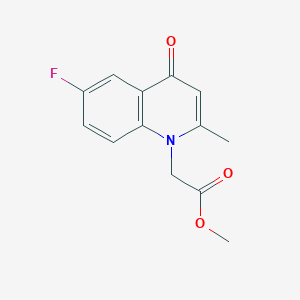

![Isopropyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2753039.png)

![N-cyclohexyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2753044.png)

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2753045.png)